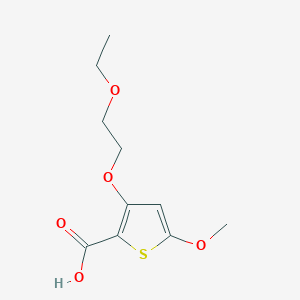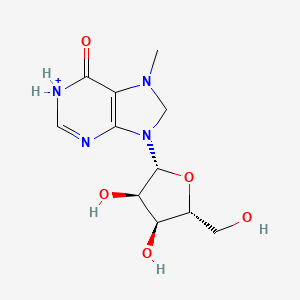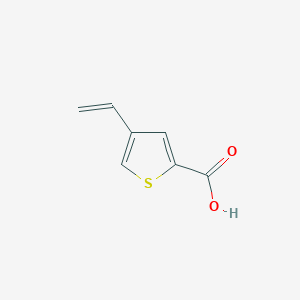
4-Ethenylthiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability. This compound is characterized by a thiophene ring substituted with an ethenyl group at the 4-position and a carboxylic acid group at the 2-position. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where aromatic ketones are converted to substituted thiophene esters, which are then hydrolyzed to yield the desired carboxylic acid derivative . Another method includes the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale oxidation reactions using suitable oxidizing agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
化学反应分析
Types of Reactions: 4-Ethenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学研究应用
4-Ethenylthiophene-2-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 4-ethenylthiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, thiophene-based NSAIDs inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
相似化合物的比较
Thiophene-2-carboxylic acid: A closely related compound with a carboxylic acid group at the 2-position but without the ethenyl substitution.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.
4,5-Diarylthiophene-2-carboxylic acid: A derivative with aryl groups at the 4 and 5 positions, exhibiting different biological activities.
Uniqueness: 4-Ethenylthiophene-2-carboxylic acid’s unique structure, with both an ethenyl and carboxylic acid group, provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
属性
分子式 |
C7H6O2S |
|---|---|
分子量 |
154.19 g/mol |
IUPAC 名称 |
4-ethenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O2S/c1-2-5-3-6(7(8)9)10-4-5/h2-4H,1H2,(H,8,9) |
InChI 键 |
LVNDVRISXRMNSH-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CSC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
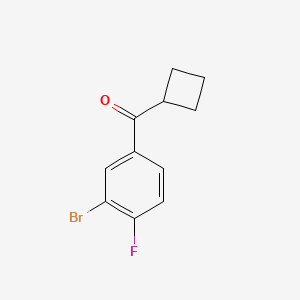

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)

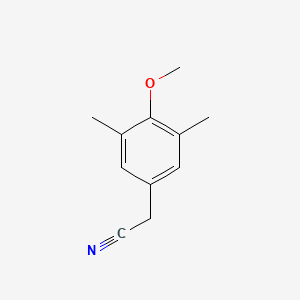
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
